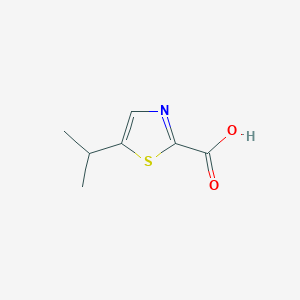
5-イソプロピルチアゾール-2-カルボン酸
概要
説明
5-Isopropylthiazole-2-carboxylic acid is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by an isopropyl group attached to the thiazole ring at the 5-position and a carboxylic acid group at the 2-position
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with diverse functionalities.
Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropylthiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-1-isopropyl-1H-imidazole with thiourea in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The final product is obtained after acidification and purification steps.
Industrial Production Methods
Industrial production of 5-Isopropylthiazole-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
5-Isopropylthiazole-2-carboxylic acid can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The thiazole ring, being electron-rich, can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.
Complexation Reactions: Thiazole derivatives can act as ligands, coordinating to metal ions to form metal complexes with various structures and properties.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents. Reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride.
Complexation Reactions: Metal salts (e.g., copper(II) sulfate, nickel(II) chloride) are commonly used, and the reactions are often carried out in aqueous or alcoholic solvents.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted thiazole derivatives with various functional groups.
Complexation Reactions:
作用機序
The mechanism of action of 5-Isopropylthiazole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacterial and fungal cells by interfering with essential metabolic pathways. The compound may also act as a ligand, forming complexes with metal ions that can disrupt cellular processes .
類似化合物との比較
Similar Compounds
- Thiazole-4-carboxylic acid
- 2-Methylthiazole-4-carboxylic acid
- 4-Isopropylthiazole-2-carboxylic acid
Uniqueness
5-Isopropylthiazole-2-carboxylic acid is unique due to the presence of the isopropyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other thiazole derivatives and may contribute to its specific applications in medicinal chemistry and material science .
特性
IUPAC Name |
5-propan-2-yl-1,3-thiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-4(2)5-3-8-6(11-5)7(9)10/h3-4H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYOUPLMPVJJBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(S1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602157 | |
| Record name | 5-(Propan-2-yl)-1,3-thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179337-78-0 | |
| Record name | 5-(Propan-2-yl)-1,3-thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
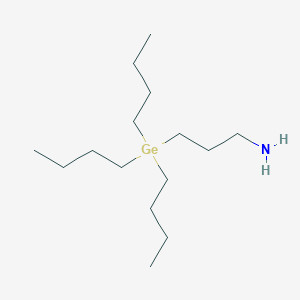
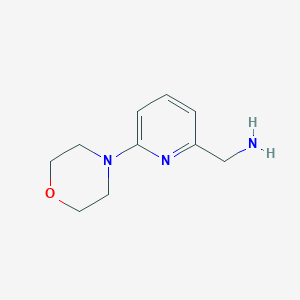
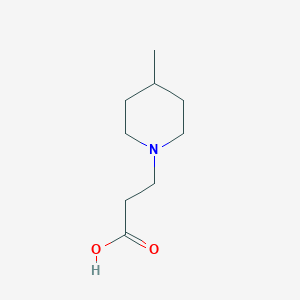

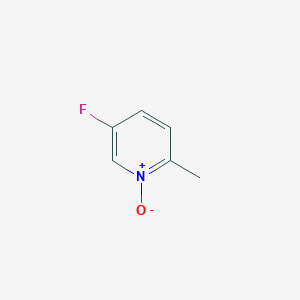
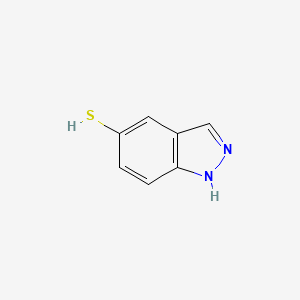

![[4-(Hydroxymethyl)oxan-4-yl]methanol](/img/structure/B1603194.png)
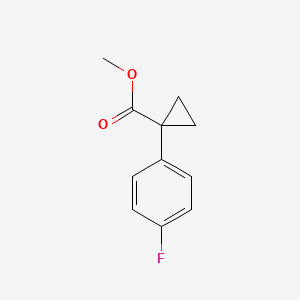
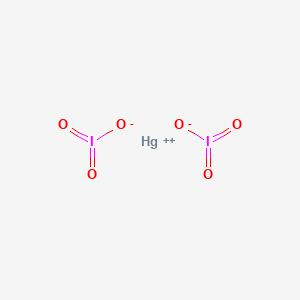
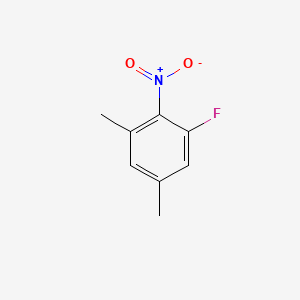
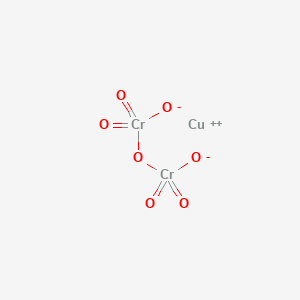
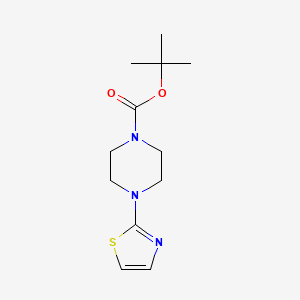
![Silane, triethoxy[3-[(3-ethyl-3-oxetanyl)methoxy]propyl]-](/img/structure/B1603201.png)
